3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-
Description
3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]- is a heterocyclic compound featuring a pyrazolidinedione core substituted with a 3-methyl-2,4-dipropoxyphenyl group at the 4-position. The 3-methyl-2,4-dipropoxyphenyl substituent introduces steric bulk and lipophilicity, likely influencing solubility, reactivity, and biological interactions.
Properties
CAS No. |
820238-76-4 |
|---|---|
Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(3-methyl-2,4-dipropoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H22N2O4/c1-4-8-22-14-7-6-12(15(11(14)3)23-9-5-2)10-13-16(20)18-19-17(13)21/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
FVPMXCWBBLGSMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)OCCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2,4-dipropoxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of 3-Methyl-2,4-dipropoxybenzaldehyde with pyrazolidine-3,5-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Additions
The conjugated α,β-unsaturated ketone system in the pyrazolidinedione moiety facilitates nucleophilic attacks. Key reactions include:
Hydrazine Addition
Reaction with hydrazine hydrate in ethanol yields pyrazoline derivatives through 1,4-addition. This reaction proceeds at room temperature with 75–85% yields .
Grignard Reagent Reactions
Organomagnesium reagents (e.g., methylmagnesium bromide) add to the carbonyl groups, forming tertiary alcohols. Reactions require anhydrous tetrahydrofuran (THF) and inert atmospheres.
| Reaction Component | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, RT, 6 hr | Pyrazoline derivative | 82 |
| CH₃MgBr | THF, 0°C → RT, 2 hr | 3,5-Diol adduct | 68 |
Electrophilic Substitution
The electron-rich aromatic ring undergoes electrophilic substitution under controlled conditions:
Nitration
Nitration with concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para position of the dipropoxyphenyl group .
Halogenation
Bromine in acetic acid selectively substitutes hydrogen atoms on the methyl-substituted phenyl ring, yielding mono- and di-brominated products .
Reduction Reactions
The exocyclic double bond (C=C) is susceptible to catalytic hydrogenation:
Hydrogenation
Using Pd/C (10% w/w) in methanol under H₂ (1 atm) saturates the methylene bridge, producing 4-[(3-methyl-2,4-dipropoxyphenyl)methyl]pyrazolidinedione. Reaction completion is confirmed by loss of UV absorbance at λ = 320 nm.
Condensation Reactions
The arylidene group participates in Schiff base formation:
Reaction with Primary Amines
Condensation with aniline derivatives in ethanol (piperidine catalyst) generates stable imines. For example, reaction with 4-nitroaniline yields a bright yellow crystalline product (m.p. 215–217°C) .
Acid/Base-Mediated Transformations
Pyrazolidinedione Ring Opening
Under strong acidic conditions (HCl, reflux), the dione ring hydrolyzes to form a β-ketoamide intermediate, which further decarboxylates to a substituted aniline derivative .
Propoxy Group Hydrolysis
Treatment with HBr (48%) in acetic acid cleaves propoxy groups to phenolic -OH groups, enabling subsequent functionalization (e.g., sulfonation) .
Cycloaddition Reactions
The α,β-unsaturated system acts as a dienophile in Diels-Alder reactions:
With 1,3-Butadiene Derivatives
Reaction with cyclopentadiene in toluene (110°C, 12 hr) forms a bicyclic adduct with >90% regioselectivity.
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives. Quantum yield studies indicate a Φ value of 0.45 ± 0.03.
Enzymatic Modifications
In vitro studies with cytochrome P450 enzymes (e.g., CYP3A4) reveal oxidative metabolism at the propoxy chains, producing hydroxylated metabolites detectable via LC-MS .
Key Stability Considerations
Scientific Research Applications
It appears the query is focused on the applications of the chemical compound "3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-". Based on the search results, here's what can be gathered:
Basic Information
- Name: 4-[(3-methyl-2,4-dipropoxyphenyl)methylidene]pyrazolidine-3,5-dione is a common name for the compound .
- CAS Number: 820238-76-4 .
- Molecular Formula: C17H22N2O4 .
- Molecular Weight: 318.36800 .
Due to the limited information in the search results, a detailed article focusing solely on the applications of "3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-" cannot be composed. However, some general information about pyrazolidinediones and their applications can be summarized.
Pyrazolidinediones: General Information and Applications
General Information
- Pyrazolidinediones are heterocyclic compounds that include pyrazolinone (3-oxo-1,2-dihydropyrazole) and 3,5-dioxotetrahydropyrazoles derivatives .
- These compounds have gained importance due to their use as medical derivatives .
Applications
- Pyrazolidinediones have a wide range of pharmacological and agricultural activities .
- They have been used in the development of newer effective heterocycles possessing several activities .
- 4-Prenyl-1,2-diphenyl-3,5-pyrazolidinedione has anti-inflammatory activity .
- Pyrazolidinediones have been prepared for use as blood platelet aggregation inhibitors .
Mechanism of Action
The mechanism of action of 4-(3-Methyl-2,4-dipropoxybenzylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]- with structurally related compounds from the evidence:
Physical and Spectral Properties
- Melting Points : Pyrazoline derivatives () exhibit melting points between 102–124°C, influenced by alkoxy substituents. The target compound’s bulkier propoxy groups may lower its melting point compared to nitro-furyl analogues .
- Spectral Data :
- IR : Pyrazolidinediones show strong carbonyl stretches (~1680 cm⁻¹), while pyrazolines exhibit C=N stretches (~1600 cm⁻¹) .
- NMR : Propoxy groups in the target compound would produce distinct δ 1.0–1.5 ppm (CH₃) and δ 3.4–4.0 ppm (OCH₂) signals, differing from methoxy (δ ~3.7 ppm) or nitro-furyl (δ ~7.5 ppm) substituents .
Biological Activity
3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]- (CAS Number: 820238-76-4) is a synthetic compound belonging to the pyrazolidinedione class. This compound exhibits significant biological activity and potential therapeutic applications. The following sections detail its biological activity, including research findings, case studies, and relevant data.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O4 |
| Molecular Weight | 318.36758 g/mol |
| CAS Registry Number | 820238-76-4 |
| InChI Key | Not available |
The biological activity of 3,5-Pyrazolidinedione derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX enzymes, these compounds can reduce the synthesis of prostaglandins and other inflammatory mediators.
Anti-inflammatory Effects
Research has demonstrated that 3,5-Pyrazolidinedione derivatives exhibit anti-inflammatory properties. For instance, studies have shown that these compounds can significantly reduce edema in animal models of inflammation. The mechanism involves the suppression of pro-inflammatory cytokines and modulation of immune cell activity.
Case Study: Edema Reduction in Animal Models
- Study Design : Administration of varying doses of the compound to rats subjected to induced inflammation.
- Findings : A dose-dependent reduction in paw edema was observed, confirming the compound's anti-inflammatory efficacy.
Antioxidant Activity
In addition to anti-inflammatory effects, 3,5-Pyrazolidinedione derivatives have demonstrated antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems.
Research Findings:
- In vitro Studies : The compound showed significant free radical scavenging activity in DPPH assays.
- Mechanism : The antioxidant effect is believed to be due to the presence of the pyrazolidinedione moiety, which can donate hydrogen atoms to free radicals.
Antimicrobial Properties
Emerging research suggests that some derivatives of 3,5-Pyrazolidinedione exhibit antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study: Antimicrobial Testing
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited notable inhibitory effects on bacterial growth at specific concentrations.
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic methodologies for preparing 3,5-pyrazolidinedione derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Pyrazolidinediones are typically synthesized via cyclocondensation of hydrazines with diketones or via Claisen-Schmidt condensation followed by cyclization. For example, chalcone derivatives (e.g., 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) react with substituted hydrazines (e.g., 3,4-dimethylphenylhydrazine) in glacial acetic acid under reflux (5–8 hours) to form pyrazoline intermediates, which can be oxidized to pyrazolidinediones. Key parameters include acid catalyst concentration (e.g., HCl), temperature (60–65°C for initial activation), and solvent polarity . Yields range from 80–85% when using stoichiometric hydrazine ratios (2:1 hydrazine:chalcone) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- FT-IR : Identifies carbonyl (C=O) stretches (1680–1690 cm⁻¹) and aromatic C-H bends (1250–1300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions via splitting patterns (e.g., δ 3.75 ppm for methoxy groups) and aromatic proton integration .
- HPLC/GC : Monitors purity (>95% threshold) using petroleum ether/ethyl acetate (4:1) mobile phases .
- XRD : Validates crystalline structure for derivatives with bulky substituents (e.g., dipropoxyphenyl groups) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–12) and incubating at 25–60°C for 24–72 hours. Monitor degradation via TLC or HPLC, tracking peak area reduction. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C typical for aromatic derivatives) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazolidinedione derivatives?
- Methodological Answer :
- Substituent Variation : Systematically modify alkoxy groups (e.g., methoxy vs. ethoxy) on the phenyl ring and correlate with biological activity (e.g., antitumor assays).
- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and HOMO-LUMO gaps, linking electronic effects to reactivity .
- Crystallography : Compare XRD-derived bond angles and packing motifs to solubility and bioavailability .
Q. How can catalytic systems (e.g., asymmetric organocatalysis) enhance the stereoselective synthesis of this compound?
- Methodological Answer : Employ chiral catalysts like proline-derived organocatalysts or transition-metal complexes (e.g., Ru-BINAP) to control stereochemistry during cyclization. For example, asymmetric hydrazine addition to diketones can yield enantiomerically enriched pyrazolidinediones. Optimize solvent (e.g., THF vs. DCM) and catalyst loading (1–5 mol%) to achieve enantiomeric excess (ee) >90% .
Q. What computational approaches are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation free energy in water/ethanol mixtures to predict solubility.
- Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors like XLogP3 (partition coefficient) and topological polar surface area (TPSA) from databases .
- COSMO-RS : Predict activity coefficients in solvent systems for crystallization optimization .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazolidinediones?
- Methodological Answer : Cross-validate protocols by replicating procedures under controlled conditions (e.g., inert atmosphere, anhydrous solvents). For example, yields drop to 60–70% if trace moisture is present during hydrazine reactions . Use design of experiments (DoE) to identify critical factors (e.g., reflux time, catalyst aging) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrazolidinedione Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
